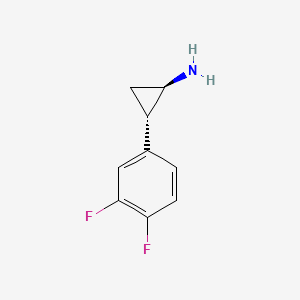

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBIQNXHRPJKK-IMTBSYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431443 | |

| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220352-38-5 | |

| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220352-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220352385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIY4B72TG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Stereochemistry and Critical Importance of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

An In-depth Technical Guide for Drug Development Professionals

Abstract

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, a structurally precise chiral amine, stands as a cornerstone intermediate in the synthesis of modern pharmaceuticals. Its most prominent role is as a key starting material for Ticagrelor, a P2Y12 receptor antagonist vital for the prevention of thrombotic events.[1][2][3] The absolute stereochemistry of this molecule—specifically the (1R,2S) configuration—is not a trivial detail; it is fundamentally linked to the pharmacological efficacy of the final active pharmaceutical ingredient (API).[1][4] This guide provides a detailed exploration of the molecule's stereochemical landscape, examines the causality behind various stereoselective synthetic strategies, and outlines the rigorous analytical controls required to validate its configuration and purity. It is intended to serve as a comprehensive resource for researchers, chemists, and process development scientists engaged in the synthesis and application of this critical intermediate.

Introduction: The Molecule and Its Strategic Significance

Chemical Identity and Properties

This compound is a primary amine featuring a strained cyclopropane ring substituted with a 3,4-difluorophenyl group. The free base is an oil, which presents challenges for storage and quality control.[5] Consequently, it is most commonly produced, stored, and utilized as a crystalline salt, typically the hydrochloride (HCl)[6][7][8] or a diastereomeric salt like D-mandelate, to enhance stability and handling.[5][9][10]

Key Identifiers:

-

Chemical Name: this compound

-

Molecular Formula (HCl salt): C₉H₁₀ClF₂N[6]

The Indispensable Role in Ticagrelor Synthesis

The primary industrial importance of this cyclopropanamine derivative lies in its role as a key intermediate in the multi-step synthesis of Ticagrelor.[1][5] Ticagrelor functions as a reversible antiplatelet agent, crucial for treating patients with acute coronary syndromes.[1][12] The cyclopropylamine moiety is incorporated into the core structure of Ticagrelor, and its specific spatial orientation is a prerequisite for effective binding to the P2Y12 receptor.[1][12] Therefore, the quality and stereochemical purity of this intermediate directly dictate the purity and therapeutic efficacy of the final drug product.[1]

The Strategic Function of the 3,4-Difluorophenyl Moiety

The inclusion of fluorine atoms, and specifically difluorinated phenyl rings, is a well-established strategy in modern medicinal chemistry.[13][14] The 3,4-difluorophenyl group in this molecule serves several critical functions:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[13]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target receptor.

-

Lipophilicity Modulation: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and bioavailability.[13]

The difluorophenyl group is not merely a structural placeholder; it is an integral part of the pharmacophore responsible for Ticagrelor's activity.[12]

The Core of Specificity: A Deep Dive into Stereochemistry

The biological activity of chiral drugs is intimately tied to their three-dimensional structure. For this compound, understanding its stereochemistry is paramount.

Defining the Chiral Centers

The molecule possesses two stereogenic centers at positions C1 and C2 of the cyclopropane ring. The Cahn-Ingold-Prelog (CIP) priority rules assign the absolute configuration as:

-

C1: (R) configuration

-

C2: (S) configuration

The substituents at C1 (the amino group) and C2 (the difluorophenyl group) are located on opposite faces of the cyclopropane ring plane, defining a trans relationship. This trans configuration is a critical structural feature.

The Stereoisomeric Landscape

With two chiral centers, four stereoisomers are possible. These exist as two pairs of enantiomers. The precise control of synthesis to produce only the desired (1R,2S) isomer is a significant manufacturing challenge, as the other isomers are considered process-related impurities.[15]

The Pharmacological Imperative

The precise (1R,2S) stereochemistry is essential for the therapeutic effect of Ticagrelor.[1] Biological systems, such as the P2Y12 receptor, are themselves chiral. This means they will interact differently with each stereoisomer. An incorrect stereoisomer may exhibit:

-

Reduced or No Affinity: The molecule may not fit correctly into the receptor's binding pocket, leading to a loss of efficacy.

-

Different Pharmacological Activity: In some cases, an undesired isomer can cause off-target effects or even toxicity.

Therefore, stringent control to ensure high stereochemical purity (typically ≥98.0%) is a regulatory and safety requirement.[4]

Stereoselective Synthesis Strategies

Achieving high diastereomeric and enantiomeric purity on an industrial scale requires a robust and well-designed synthetic strategy. The primary goal is to selectively form the trans cyclopropane ring and then resolve the enantiomers or, more efficiently, to introduce the chirality in a controlled manner.

Pathway A: Chiral Auxiliary-Mediated Synthesis

This classical approach involves temporarily incorporating a chiral molecule (an auxiliary) to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

A documented method involves the derivatization of (E)-3-(3,4-difluorophenyl)-2-propenoic acid with a chiral alcohol like L-menthol.[16] The resulting diastereomeric ester undergoes cyclopropanation, and the desired diastereomer is isolated via crystallization. Subsequent hydrolysis and a Curtius rearrangement yield the target amine.[16]

Causality: The steric bulk of the chiral auxiliary (L-menthol) forces the cyclopropanating agent to approach the double bond from the less hindered face, leading to the preferential formation of one diastereomer. Crystallization further enhances the diastereomeric purity before the final conversion to the single enantiomer amine. While effective, this route can be lengthy and often employs hazardous reagents like sodium azide for the Curtius rearrangement.[16]

Pathway B: Asymmetric Catalysis for Stereocenter Induction

Modern synthetic chemistry often favors catalytic methods for their efficiency and atom economy. A key strategy for this molecule involves the asymmetric reduction of a ketone precursor.[5][16] This sets a crucial stereocenter early in the synthesis, which then directs the formation of the second stereocenter during cyclopropanation.

Experimental Protocol: Asymmetric Ketone Reduction (Conceptual)

This protocol is illustrative and based on principles described in the literature.[5][16] It must be adapted and optimized for specific laboratory conditions.

-

Catalyst Preparation: In an inert atmosphere (N₂ or Ar), charge a dry reaction vessel with a chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst).

-

Borane Addition: Add a solution of borane-dimethyl sulfide (BMS) complex in an appropriate anhydrous solvent (e.g., THF) and stir at room temperature. The formation of the active catalyst complex is critical for stereoselectivity.

-

Substrate Addition: Cool the catalyst mixture to a low temperature (e.g., 0°C to -20°C). Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in the same solvent. The low temperature is crucial to maximize enantioselectivity by favoring the transition state leading to the desired (R)-alcohol.

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, which reacts with excess borane.

-

Work-up and Isolation: After quenching, allow the mixture to warm to room temperature. Perform an aqueous work-up to remove boron byproducts and isolate the crude (R)-2-chloro-1-(3,4-difluorophenyl)ethanol.

-

Purification: Purify the product by column chromatography or crystallization to obtain the enantiomerically enriched alcohol, which serves as the precursor for the subsequent cyclopropanation step.

Comparison of Synthetic Routes

| Feature | Pathway A (Chiral Auxiliary) | Pathway B (Asymmetric Catalysis) |

| Stereocontrol | Diastereoselective crystallization | Enantioselective catalytic reduction |

| Key Reagents | L-menthol, Sodium Azide[16] | Chiral Catalyst (CBS), Borane[5][16] |

| Scalability | Moderate; relies on crystallization | High; catalytic process |

| Safety Concerns | Use of highly toxic and potentially explosive sodium azide.[16] | Use of pyrophoric borane reagents. |

| Atom Economy | Lower; stoichiometric use of chiral auxiliary. | Higher; catalytic use of chiral director. |

| Overall Yield | Often lower due to multiple steps.[16] | Generally more efficient. |

Analytical Control and Stereochemical Verification

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and correct stereochemistry of every batch of the intermediate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. aartipharmalabs.com [aartipharmalabs.com]

- 3. cphi-online.com [cphi-online.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. This compound hydrochloride | 1156491-10-9 [chemicalbook.com]

- 9. This compound (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 11. chemscene.com [chemscene.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. mdpi.com [mdpi.com]

- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 15. researchgate.net [researchgate.net]

- 16. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

Physical and chemical properties of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

An In-Depth Technical Guide to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral amine of significant interest in the pharmaceutical industry. The precise stereochemistry and functional groups of this molecule make it a critical building block, most notably in the synthesis of the antiplatelet agent Ticagrelor. This document is intended for researchers, chemists, and drug development professionals, offering insights into its physicochemical properties, established synthetic routes, analytical characterization, and safe handling protocols.

Core Molecular Identity and Significance

This compound is a primary amine featuring a difluorinated phenyl ring attached to a cyclopropane backbone. The trans configuration of the phenyl and amine groups across the cyclopropane ring, along with the specific (1R,2S) stereochemistry, is fundamental to its utility.

Its primary significance lies in its role as a key intermediate for Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] The stereochemical integrity of this intermediate is paramount, as it directly translates to the enantiomeric purity and pharmacological efficacy of the final active pharmaceutical ingredient (API).

Structural Representation

Caption: High-level overview of key synthetic routes to the target compound.

Field-Proven Synthetic Protocol: Reduction of Nitrocyclopropane Derivative

A common and scalable method involves the reduction of a nitrocyclopropane precursor. This approach avoids some of the more hazardous reagents like sodium azide used in Curtius rearrangements. [2]The following protocol is a representative example derived from public patent literature.

Objective: To synthesize this compound via reduction.

Step 1: Preparation of Methanolic HCl

-

Charge a suitable reactor with methanol.

-

Cool the methanol to 0-5°C.

-

Slowly bubble dry hydrogen chloride gas into the methanol or add acetyl chloride to achieve a 6-7% (w/w) solution. Causality: This in-situ preparation of methanolic HCl provides the acidic medium required for the subsequent reduction.

Step 2: Zinc-Mediated Reduction

-

To the pre-cooled methanolic HCl, add trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane. [3]* Maintain the temperature at -5 to 0°C.

-

Portion-wise, add zinc dust over 2-3 hours, carefully controlling the exotherm. Causality: Zinc dust is an effective reducing agent for nitro groups in an acidic environment. The slow addition and low temperature are critical for controlling the reaction rate and preventing side reactions.

-

Stir the reaction mass for an additional 2 hours at -5 to 0°C until TLC or HPLC analysis confirms the disappearance of the starting material.

Step 3: Work-up and Isolation of the Free Base

-

Filter the reaction mixture through a celite or hyflo bed to remove excess zinc and zinc salts. Wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to remove most of the methanol.

-

Cool the residue and add a 25% aqueous ammonia solution to basify the mixture to pH > 10, ensuring the temperature is kept below 30°C. Causality: Basification deprotonates the ammonium salt, liberating the free amine for extraction.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers.

Step 4: Salt Formation and Purification (e.g., Hydrochloride)

-

Extract the combined dichloromethane layers with aqueous hydrochloric acid. The product will move into the aqueous layer as the hydrochloride salt. [4]* Wash the acidic aqueous layer with dichloromethane to remove any non-basic organic impurities.

-

The resulting aqueous solution contains the hydrochloride salt of the target compound. It can be isolated by crystallization, often induced by adding an anti-solvent or by concentration. [5]

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is a non-negotiable aspect of its use in pharmaceutical synthesis. A multi-pronged analytical approach is required for a comprehensive quality assessment.

Sources

- 1. This compound hydrochloride | 1156491-10-9 [chemicalbook.com]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. This compound (2R)-Hydroxy(phenyl)ethanoate synthesis - chemicalbook [chemicalbook.com]

- 4. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 5. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis and Application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: The Chiral Heart of Ticagrelor

Abstract

This technical guide provides an in-depth exploration of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a critical chiral intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist. We will dissect the absolute necessity of its specific stereochemistry for pharmacological efficacy, survey various synthetic methodologies from classical routes to modern enzymatic processes, and provide detailed experimental protocols. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction: The Central Role of a Chiral Intermediate

Ticagrelor is a cornerstone in the management of acute coronary syndromes, functioning as the first orally active, reversible, direct-acting P2Y12 receptor antagonist to prevent thrombotic events.[1] Its molecular architecture is complex, but its efficacy is critically dependent on the precise three-dimensional arrangement of its components. At the heart of its structure lies the this compound moiety.

The utility of this intermediate, often referred to as CPA, is not merely as a structural scaffold but as a determinant of biological activity. The specific (1R,2S) stereochemistry is fundamental to ensuring the correct orientation for high-affinity binding to the P2Y12 receptor, making the stereoselective synthesis of this intermediate a paramount challenge in the manufacturing of Ticagrelor. This guide will illuminate the chemical strategies developed to meet this challenge.

Caption: High-level overview of Ticagrelor synthesis, highlighting the coupling of the core and the CPA intermediate.

The Stereochemical Imperative: Why (1R,2S) is Non-Negotiable

In pharmacology, chirality is often the difference between a potent therapeutic and an inactive or even harmful molecule. The interaction between a drug and its biological target, such as a receptor or enzyme, is highly specific, akin to a key fitting into a lock. The P2Y12 receptor possesses a chiral binding pocket, and only the (1R,2S)-enantiomer of the cyclopropylamine fragment allows Ticagrelor to adopt the precise conformation required for effective, reversible antagonism. Any deviation from this stereochemistry, such as the presence of other stereoisomers, would constitute a critical impurity, potentially reducing efficacy and complicating the drug's pharmacological profile. Therefore, controlling the stereochemistry during the synthesis of CPA is not an optimization but a fundamental requirement.

Synthetic Strategies for (1R,2S)-CPA

The synthesis of this chiral cyclopropylamine has been approached through several distinct strategies, each with its own merits and drawbacks regarding scalability, safety, and efficiency.

Strategy 1: Classical Resolution via Diastereomeric Salts

One of the most established methods involves the synthesis of a racemic mixture of trans-2-(3,4-difluorophenyl)cyclopropanamine, followed by resolution using a chiral acid.

-

Racemate Synthesis: The synthesis often begins with 3,4-difluorobenzaldehyde, which undergoes condensation (e.g., Wittig or aldol reaction) to form an alkene like (E)-3-(3,4-difluorophenyl)acrylonitrile.[2]

-

Cyclopropanation: This alkene is then subjected to cyclopropanation, for example, using trimethylsulfoxonium iodide, to produce racemic trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile.[2]

-

Conversion to Amine: The nitrile is then converted to the amine, typically through reduction or hydrolysis to the carboxylic acid followed by a Curtius or Hofmann rearrangement.[2][3]

-

Resolution: The racemic amine is then treated with a chiral resolving agent, such as (R)-(-)-Mandelic acid (D-Mandelic acid), to form a pair of diastereomeric salts.[4][5] Due to their different physical properties, the desired (1R,2S)-amine-(R)-mandelate salt can be selectively crystallized and isolated. The free amine is then liberated by treatment with a base.

This method is robust but inherently inefficient, as it discards at least 50% of the material as the undesired enantiomer, unless a racemization and recycling protocol for the unwanted enantiomer is developed.

Strategy 2: Asymmetric Synthesis via Chiral Auxiliaries

To avoid the yield limitations of classical resolution, methods employing chiral auxiliaries have been developed. A notable example involves the use of Oppolzer's sultam.[2]

-

Auxiliary Attachment: (E)-3-(3,4-difluorophenyl)propenoic acid is coupled to the chiral sultam.

-

Diastereoselective Cyclopropanation: The resulting chiral enoate directs the incoming cyclopropanating agent to one face of the double bond, leading to a high diastereomeric excess of the desired cyclopropyl derivative.

-

Auxiliary Cleavage: The chiral auxiliary is then hydrolyzed to yield the enantiomerically enriched cyclopropanecarboxylic acid, which is subsequently converted to the amine via a Curtius rearrangement.

While effective at controlling stereochemistry, this route often involves expensive auxiliaries and additional protection/deprotection steps, making it less cost-effective for large-scale production.

Strategy 3: Asymmetric Catalysis and Biocatalysis

Modern synthetic efforts focus on more atom-economical and scalable asymmetric catalytic methods.

Caption: A modern, asymmetric route to CPA employing catalytic reduction and a rearrangement reaction.

A prominent industrial approach involves the asymmetric reduction of a ketone precursor.[3][5]

-

Friedel-Crafts Acylation: 1,2-Difluorobenzene is acylated with chloroacetyl chloride to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.[3]

-

Asymmetric Reduction: The key step involves the stereoselective reduction of the ketone to the corresponding (R)-alcohol. This is often achieved using a Corey-Bakshi-Shibata (CBS) catalyst with a borane source.[5] Increasingly, this step is performed using specifically engineered carbonyl reductase enzymes, which offer extremely high enantioselectivity (>99% ee), milder reaction conditions, and a greener footprint.[3]

-

Cyclopropanation: The resulting chiral chlorohydrin is cyclized, often by treatment with a base after reaction with a reagent like triethyl phosphonoacetate, to form the (1R,2R)-cyclopropanecarboxylate.

-

Hofmann Rearrangement: The ester is converted to the primary amide via ammonolysis, which is then subjected to a Hofmann rearrangement (using reagents like sodium hypobromite or hypochlorite) to yield the final (1R,2S)-amine with retention of stereochemistry at one center and inversion at the other, resulting in the desired trans product.[3][5]

This catalytic approach is highly efficient and is considered a state-of-the-art method for industrial production due to its high stereoselectivity and avoidance of costly resolving agents or auxiliaries.

| Synthetic Strategy | Method of Stereocontrol | Key Steps | Advantages | Disadvantages |

| Classical Resolution | Diastereomeric salt crystallization with a chiral acid (e.g., D-Mandelic Acid). | Racemic synthesis, salt formation, crystallization, liberation of free base. | Robust, well-understood technology. | Maximum theoretical yield of 50%; requires resolving agent. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule (e.g., Oppolzer's sultam) to guide reaction. | Auxiliary attachment, diastereoselective cyclopropanation, auxiliary cleavage. | High diastereoselectivity. | Expensive reagents, additional synthetic steps, poor atom economy. |

| Asymmetric Catalysis | Chiral catalyst (e.g., CBS catalyst) or enzyme (e.g., carbonyl reductase) for key reduction. | Friedel-Crafts acylation, asymmetric reduction, cyclopropanation, Hofmann rearrangement. | High enantioselectivity (>99% ee), high yield, scalable, atom-economical.[3][5] | Requires specialized catalysts or enzymes; process optimization can be complex. |

Detailed Experimental Protocol: Asymmetric Synthesis and Resolution

The following protocol is a representative example based on the asymmetric catalytic approach, culminating in the formation of the stable D-mandelate salt.[5]

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of 1,2-difluorobenzene in a suitable solvent (e.g., dichloromethane), add aluminum trichloride (AlCl₃) at 0-5 °C.

-

Slowly add chloroacetyl chloride dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by HPLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with dichloromethane, wash the organic layer, dry over sodium sulfate, and concentrate to yield 2-chloro-1-(3,4-difluorophenyl)ethanone.

Step 2: Asymmetric CBS Reduction

-

In a separate reactor under an inert atmosphere (N₂), prepare the CBS catalyst solution (e.g., (R)-2-Methyl-CBS-oxazaborolidine in toluene).

-

Add borane-dimethyl sulfide complex (BMS) to the catalyst solution at room temperature.

-

Cool the mixture to 0-5 °C and slowly add a solution of the ketone from Step 1 in toluene.

-

Stir for 1-2 hours. Upon completion, quench the reaction by the slow addition of methanol.

-

Work up by washing with acid and brine, then concentrate the organic phase to obtain crude (R)-2-chloro-1-(3,4-difluorophenyl)ethanol.

Step 3: Cyclopropanation

-

To a solution of triethyl phosphonoacetate in THF, add a strong base like sodium hydride (NaH) at 0 °C.

-

Add the chiral alcohol from Step 2 to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until cyclization is complete.

-

Work up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and concentrating to yield the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

Step 4: Ammonolysis and Hofmann Rearrangement

-

Bubble ammonia gas through a solution of the ester from Step 3 in methanol, or heat in a sealed vessel with aqueous ammonia, to form the primary amide.

-

Isolate the (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide.

-

Prepare a fresh solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.

-

Add the amide to the hypobromite solution, and carefully heat the mixture (e.g., to 60-70 °C) to initiate the Hofmann rearrangement.

-

After completion, cool the mixture and extract the product, this compound, into an organic solvent.

Step 5: Formation of D-Mandelate Salt

-

Dissolve the crude amine product in a suitable solvent like isopropanol.

-

Add a solution of D-mandelic acid in the same solvent.

-

Stir the mixture. The (1R,2S)-amine D-mandelate salt will precipitate.

-

Cool the slurry to maximize yield, then filter, wash the cake with cold solvent, and dry under vacuum to obtain the final product with high chemical and enantiomeric purity.[5]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final intermediate.

Caption: A typical quality control workflow for the release of the CPA intermediate.

| Parameter | Method | Typical Specification |

| Appearance | Visual Inspection | White to off-white crystalline powder[4] |

| Identity | ¹H NMR, ¹⁹F NMR, Mass Spec | Conforms to the reference standard structure[2][6] |

| Assay (Purity) | HPLC | ≥99.0% |

| Enantiomeric Purity | Chiral HPLC | ≥99.5% enantiomeric excess (ee)[5] |

| Residual Solvents | Gas Chromatography (GC) | Within ICH limits |

Conclusion

This compound is more than just an intermediate; it is the chiral key that unlocks the therapeutic potential of Ticagrelor. The evolution of its synthesis from low-yielding classical resolutions to highly efficient and stereoselective catalytic processes showcases the advancement of process chemistry. For scientists and researchers in drug development, a thorough understanding of these synthetic pathways is crucial for ensuring the robust, safe, and economical production of this life-saving medication. The continued innovation in areas like biocatalysis promises even more streamlined and sustainable manufacturing routes for this essential pharmaceutical building block in the future.[3]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.

- ChemicalBook. (n.d.). This compound hydrochloride synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (2R)-hydroxy(phenyl)ethanoate: A Key Ticagrelor Intermediate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ticagrelor: A Look at Key Chemical Intermediates.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.

- Patsnap Eureka. (n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine.

- Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.

- Li, F., et al. (2014). Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate. Chinese Journal of Pharmaceuticals.

- Google Patents. (n.d.). WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i).

Sources

- 1. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. Synthesis of(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate | Semantic Scholar [semanticscholar.org]

- 6. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Development of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

Introduction

In the landscape of cardiovascular therapeutics, the battle against thrombotic events remains a paramount challenge. Platelet aggregation, a critical step in the formation of blood clots, is a key target for antiplatelet therapies. This guide provides a comprehensive technical overview of the discovery, development, and significance of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the active metabolite of the potent antiplatelet agent, prasugrel.[1][2] Prasugrel, a third-generation thienopyridine, represents a significant advancement in the management of acute coronary syndromes (ACS) in patients undergoing percutaneous coronary intervention (PCI).[3][4] This document will delve into the medicinal chemistry, synthetic pathways, pharmacological profile, and clinical evolution of this pivotal molecule, offering valuable insights for researchers, scientists, and drug development professionals.

PART I: The Genesis of a Novel Antiplatelet Agent

Chapter 1: The Therapeutic Imperative - Unmet Needs in Antiplatelet Therapy

The development of prasugrel and its active metabolite was driven by the limitations of earlier antiplatelet agents, most notably clopidogrel. While clopidogrel, in combination with aspirin, has been a cornerstone of antiplatelet therapy, its efficacy is hampered by several factors.[5] A significant portion of patients exhibit a variable and often inadequate response to clopidogrel, leading to recurrent ischemic events.[5][6] This variability is largely attributed to the complex metabolic activation of clopidogrel, which is dependent on several cytochrome P450 (CYP) enzymes and is susceptible to genetic polymorphisms. Furthermore, the onset of clopidogrel's antiplatelet effect is relatively slow. These limitations highlighted the pressing need for a new generation of P2Y12 inhibitors with a more rapid, potent, and consistent antiplatelet effect.[3][5]

Chapter 2: Design and Discovery - A Journey in Medicinal Chemistry

The quest for a superior P2Y12 inhibitor led to the development of prasugrel, a prodrug that is efficiently converted to its active form, trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (also known as R-138727).[1][7][8] The chemical structure of prasugrel was rationally designed to overcome the metabolic bottlenecks associated with clopidogrel.[3][9]

Structure-Activity Relationship (SAR) Insights:

The key structural features of prasugrel that contribute to its enhanced therapeutic profile include:

-

The Thienopyridine Core: This scaffold is essential for the irreversible binding to the P2Y12 receptor.

-

The Cyclopropylamine Moiety: The introduction of the cyclopropyl ring was a critical modification that enhances the metabolic stability and potency of the active metabolite.

-

The 3,4-Difluorophenyl Group: This substitution plays a crucial role in increasing the compound's potency and influencing its metabolic pathway, steering it towards more efficient activation.

The design of prasugrel facilitates a more efficient and less variable metabolic activation compared to clopidogrel.[3][9] This is primarily because the initial hydrolysis step is rapid and not reliant on the same CYP enzymes that are a source of variability for clopidogrel.[10]

Caption: Key structural components of prasugrel and its active metabolite.

PART II: Synthesis and Manufacturing - From Bench to Bedside

Chapter 3: The Asymmetric Synthesis of a Chiral Core

The stereochemistry of the active metabolite is critical for its pharmacological activity. The trans-(1R,2S) configuration is the most potent enantiomer.[11] Therefore, the development of an efficient and stereoselective synthesis was a major focus. While multiple synthetic routes have been explored, a common strategy involves the following key steps:

Exemplary Synthetic Protocol:

-

Friedel-Crafts Acylation: The synthesis often commences with the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield 2-chloro-1-(3,4-difluorophenyl)ethanone.[12]

-

Asymmetric Reduction: The resulting ketone is then asymmetrically reduced to the corresponding chiral alcohol, 2-chloro-1-(3,4-difluorophenyl)ethanol. This step is crucial for establishing the desired stereochemistry and can be achieved using chiral catalysts like (S)-oxazaborolidine (CBS catalyst) with a reducing agent such as borane-dimethyl sulfide complex.[13]

-

Cyclopropanation: The chiral alcohol is then subjected to a cyclopropanation reaction. This can be achieved by reacting it with a reagent like triethyl phosphonoacetate in the presence of a strong base, such as sodium hydride, to form the cyclopropyl ester.[13][14]

-

Amidation and Hofmann Rearrangement: The ester is converted to the corresponding amide, which then undergoes a Hofmann rearrangement to yield the desired trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[12]

Caption: A generalized synthetic pathway for the chiral amine core.

PART III: Pharmacological Profile and Mechanism of Action

Chapter 5: Unraveling the Interaction with the P2Y12 Receptor

The active metabolite of prasugrel is a potent and irreversible antagonist of the P2Y12 receptor, a key ADP receptor on the surface of platelets.[1][15] By binding to this receptor, it prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, thereby inhibiting platelet activation and aggregation.[1][15] The irreversible nature of this binding means that the antiplatelet effect is sustained for the lifespan of the platelet, which is approximately 7 to 10 days.[1][15]

Caption: Mechanism of P2Y12 receptor inhibition by the active metabolite.

Chapter 6: Pharmacokinetics and Metabolism - The Journey of a Prodrug

Prasugrel is a prodrug that undergoes a two-step metabolic activation to form its active metabolite, R-138727.[7][16]

-

Hydrolysis: Upon oral administration, prasugrel is rapidly and completely hydrolyzed by esterases, primarily in the intestine and liver, to an inactive thiolactone intermediate, R-95913.[10][16]

-

Oxidation: This intermediate is then oxidized by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6, in the liver to form the active metabolite, R-138727.[10][15][16]

This metabolic pathway is more efficient and less subject to genetic variability compared to that of clopidogrel.[9][10]

Pharmacokinetic Parameters of the Active Metabolite (R-138727):

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | [7] |

| Elimination Half-life (t½) | ~7.4 hours (range 2-15 hours) | [7] |

| Protein Binding | ~98% (to human serum albumin) | [7] |

The rapid absorption and conversion of prasugrel to its active metabolite result in a quick onset of its antiplatelet effect.[8]

PART IV: Clinical Development and Therapeutic Applications

Chapter 8: Pivotal Clinical Trials and Regulatory Approval

The superior efficacy of prasugrel over clopidogrel was demonstrated in the landmark TRITON-TIMI 38 (TRial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet InhibitioN with Prasugrel–Thrombolysis In Myocardial Infarction 38) trial.[17] This large-scale, randomized, double-blind trial compared prasugrel to clopidogrel in patients with ACS scheduled for PCI.[17]

Key Findings from the TRITON-TIMI 38 Trial:

| Endpoint | Prasugrel | Clopidogrel | Hazard Ratio (95% CI) | P-value | Reference |

| Primary Efficacy Endpoint (CV death, nonfatal MI, or nonfatal stroke) | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 | [17] |

| Myocardial Infarction | 7.4% | 9.7% | - | <0.001 | [17] |

| Stent Thrombosis | 1.1% | 2.4% | - | <0.001 | [17] |

| TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 | [17] |

The trial demonstrated that prasugrel was significantly more effective than clopidogrel in reducing the rate of ischemic events, including the primary composite endpoint, myocardial infarction, and stent thrombosis.[17] However, this enhanced efficacy came at the cost of an increased risk of major bleeding.[6][17]

Conclusion

The discovery and development of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the active metabolite of prasugrel, represents a significant milestone in antiplatelet therapy. Through rational drug design, chemists and pharmacologists were able to create a molecule with a more rapid, potent, and consistent P2Y12 inhibitory effect compared to its predecessors. The clinical evidence, particularly from the TRITON-TIMI 38 trial, has firmly established its role in the management of high-risk ACS patients undergoing PCI. While the increased bleeding risk necessitates careful patient selection, the journey of this molecule from conceptual design to a life-saving therapeutic underscores the power of medicinal chemistry and rigorous clinical evaluation in advancing cardiovascular medicine.

References

- A Comparative Guide to the Pharmacokinetics of Prasugrel and its Active Metabolite - Benchchem.

-

Prasugrel - StatPearls - NCBI Bookshelf. [Link]

-

Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects - YouTube. [Link]

-

What is the mechanism of Prasugrel Hydrochloride? - Patsnap Synapse. [Link]

-

Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. [Link]

-

Clinical outcomes for prasugrel versus clopidogrel in patients with unstable angina or non-ST-elevation myocardial infarction: an analysis from the TRITON-TIMI 38 trial - Oxford Academic. [Link]

-

Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed. [Link]

-

Clinical outcomes for prasugrel versus clopidogrel in patients with unstable angina or non-ST-elevation myocardial infarction: an analysis from the TRITON-TIMI 38 trial - PubMed. [Link]

-

Efficacy and safety of prasugrel compared with clopidogrel in patients with acute coronary syndromes: results of TRITON-TIMI 38 trials. - ClinPGx. [Link]

-

TRITON-TIMI 38 trial: Prasugrel versus Clopidogrel in patients with acute coronary syndrome - Xagena. [Link]

-

P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - Oxford Academic. [Link]

-

The discovery and development of prasugrel - PubMed. [Link]

-

Prasugrel versus clopidogrel in patients with acute coronary syndromes - PubMed. [Link]

- The Crucial Role of Metabolites in Prasugrel's Antiplatelet Efficacy: A Technical Guide - Benchchem.

-

Prasugrel - accessdata.fda.gov. [Link]

-

The metabolic pathway of prasugrel leading to its active metabolite. - ResearchGate. [Link]

- CN103242171A - Method for preparing trans-(1R,2S)-2-(3,4-difluorophenyl)

-

Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]

-

The discovery and development of prasugrel | Request PDF - ResearchGate. [Link]

-

Chemical structures of clopidogrel, prasugrel, ticagrelor, and adenosine. - ResearchGate. [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- The preparation method of (1r,2s)-2-(3,4-difluorophenyl)

-

The discovery and development of prasugrel - Semantic Scholar. [Link]

-

Prasugrel | C20H20FNO3S | CID 6918456 - PubChem - NIH. [Link]

-

eCopy, Inc. - accessdata.fda.gov. [Link]

- WO 2013/144295 A1 - Googleapis.com.

-

Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study | Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Prasugrel - LiverTox - NCBI Bookshelf - NIH. [Link]

Sources

- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The discovery and development of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prasugrel - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. The preparation method of (1r,2s)-2-(3,4-difluorophenyl)cyclopropylamine d-mandelate - Eureka | Patsnap [eureka.patsnap.com]

- 13. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 16. benchchem.com [benchchem.com]

- 17. Prasugrel versus clopidogrel in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and Its Spectroscopic Fingerprint

This compound is a chiral pharmaceutical intermediate of significant interest in medicinal chemistry. Its rigid cyclopropane scaffold and the electronic properties imparted by the difluorophenyl group make it a valuable building block in the synthesis of complex drug molecules. The precise stereochemistry of this compound is often crucial for its biological activity, making unambiguous characterization a critical aspect of its use in drug discovery and development.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed "fingerprint" of a molecule, revealing its structural connectivity, functional groups, and molecular weight. For a molecule like this compound, a thorough understanding of its spectroscopic data is paramount for confirming its identity, assessing its purity, and ensuring the correct stereochemical configuration. This in-depth technical guide provides a comprehensive overview of the NMR, IR, and MS data for this compound, offering insights into the interpretation of its spectra and the experimental considerations for its analysis.

Molecular Structure

The structural formula of this compound is presented below. The defined stereochemistry at the C1 and C2 positions of the cyclopropane ring is crucial for its intended biological activity in downstream applications.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The data presented here is for the hydrochloride salt of the title compound, which is a common form for handling and analysis.

Table 1: ¹H NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 8.76 | br s | 3H | NH₃⁺ | DMSO-d₆ |

| 7.32 | m | 1H | Ar-H | DMSO-d₆ |

| 7.25 | m | 1H | Ar-H | DMSO-d₆ |

| 7.05 | m | 1H | Ar-H | DMSO-d₆ |

| 2.78 | m | 1H | CH-N | DMSO-d₆ |

| 2.40 | m | 1H | CH-Ar | DMSO-d₆ |

| 1.45 | m | 1H | CH₂ | DMSO-d₆ |

| 1.20 | m | 1H | CH₂ | DMSO-d₆ |

Data sourced from a patent describing the synthesis of the compound.[1][2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.05-7.32 ppm): The three signals in the aromatic region correspond to the three protons on the difluorophenyl ring. The complex multiplicity arises from both proton-proton and proton-fluorine couplings.

-

Cyclopropane Protons (1.20-2.78 ppm): The four protons on the cyclopropane ring are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal couplings. The protons on the carbon bearing the amino group (CH-N) and the aromatic ring (CH-Ar) are shifted downfield due to the electron-withdrawing effects of the nitrogen and the aromatic system, respectively. The two protons of the CH₂ group appear at higher field.

-

Amine Protons (8.76 ppm): The broad singlet at 8.76 ppm corresponds to the three protons of the ammonium group (NH₃⁺) in the hydrochloride salt. The broadness of the signal is due to quadrupolar relaxation of the nitrogen atom and chemical exchange with the solvent.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 (d, J ≈ 245 Hz) | C-F |

| ~149 (d, J ≈ 245 Hz) | C-F |

| ~138 (d, J ≈ 7 Hz) | C-Ar (quaternary) |

| ~123 (d, J ≈ 6 Hz) | CH-Ar |

| ~118 (d, J ≈ 17 Hz) | CH-Ar |

| ~116 (d, J ≈ 17 Hz) | CH-Ar |

| ~35 | CH-N |

| ~25 | CH-Ar |

| ~15 | CH₂ |

Note: These are predicted values and may differ from experimental data. The splitting patterns (d) and coupling constants (J) for the fluorinated carbons are estimations based on typical C-F couplings.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (116-150 ppm): The six carbons of the difluorophenyl ring are expected in this region. The two carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings.

-

Cyclopropane Carbons (15-35 ppm): The three carbons of the cyclopropane ring are expected to be in the upfield region, characteristic of strained ring systems. The carbon bearing the nitrogen (CH-N) will be the most deshielded of the three.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, and C-F bonds.

Table 3: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Cyclopropane |

| 1650-1580 | N-H bend | Primary amine |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1020 | C-N stretch | Aliphatic amine |

| 1250-1100 | C-F stretch | Aryl fluoride |

Interpretation of the IR Spectrum:

-

N-H Vibrations: As a primary amine, two N-H stretching bands are expected in the 3400-3250 cm⁻¹ region. An N-H bending (scissoring) vibration should be observable around 1650-1580 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretches of the cyclopropane ring are expected just below 3000 cm⁻¹.

-

Aromatic and C-F Vibrations: The characteristic C=C stretching vibrations of the aromatic ring will be present in the 1600-1450 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1250-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The nominal molecular weight of this compound (C₉H₉F₂N) is 169.07. In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 169.

-

Protonated Molecule [M+H]⁺: In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z 170.

Predicted Fragmentation Pattern:

The fragmentation of cyclopropylamines can proceed through several pathways. Common fragmentation patterns for this molecule would likely involve:

-

Loss of NH₂: Cleavage of the C-N bond to lose the amino group as a neutral radical, resulting in a fragment at m/z 153.

-

Ring Opening: Fission of the cyclopropane ring followed by rearrangement and further fragmentation.

-

Benzylic Cleavage: Cleavage of the bond between the cyclopropane ring and the aromatic ring, leading to a difluorophenylmethyl cation or related fragments.

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, or as needed for adequate signal-to-noise.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~200-250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry

-

Sample Preparation (ESI): Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.

-

Data Acquisition (ESI-MS):

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate to detect the protonated molecule (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), the protonated molecule (m/z 170) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous confirmation of its chemical structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for the complete characterization of this important pharmaceutical intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and assess the quality of this compound in their drug discovery and development endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Solubility of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride salt

An In-Depth Technical Guide to the Solubility of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

Foreword for the Senior Scientist

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical data. Among these, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, formulation design, and the reliability of in-vitro assays. This guide is crafted for the discerning researcher and drug development professional, offering a deep dive into the solubility characteristics of this compound hydrochloride (PubChem CID: 52914940)[1]. This compound is a vital chiral building block in modern medicinal chemistry, notably in the synthesis of advanced therapeutic agents[2].

This document eschews a simple recitation of facts. Instead, it serves as a technical whitepaper, elucidating the fundamental principles that govern the solubility of this specific amine salt. We will dissect the "why" behind experimental choices, providing robust, field-proven protocols that are inherently self-validating. From the foundational theory of pH-dependent solubility to the practical execution of thermodynamic and kinetic assays, this guide is designed to empower you with the expertise to generate and interpret high-fidelity solubility data.

Chapter 1: Core Physicochemical Principles

Chemical Identity and Structural Rationale

This compound hydrochloride is a white to off-white crystalline solid. Its structure is notable for a chiral cyclopropane ring, which imparts conformational rigidity, and a difluorophenyl group, which can influence metabolic stability and receptor binding.[2] The conversion of the parent amine to its hydrochloride salt is a deliberate and crucial decision in pharmaceutical development.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | PubChem[1] |

| Molecular Formula | C₉H₁₀ClF₂N | PubChem[1][3] |

| Molecular Weight | 205.63 g/mol | PubChem[1][3][4] |

| Appearance | White to off-white crystalline solid | Guidechem[2] |

| Parent Amine CAS | 220352-38-5 | PubChem[5] |

| Hydrochloride Salt CAS | 1156491-10-9 | PubChem[1] |

The Critical Role of the Hydrochloride Salt in Aqueous Solubility

The parent molecule, an amine, is a weak base. In its free base form, its aqueous solubility is limited. The formation of a hydrochloride salt dramatically enhances water solubility. This is achieved through the protonation of the amine's basic nitrogen atom by hydrochloric acid.[6][7] The resulting ammonium cation and its chloride counter-ion transform the molecule into a polar, charged species. This ionic character facilitates favorable interactions with polar water molecules, disrupting the compound's crystal lattice and promoting dissolution.[8] This principle is a cornerstone of pharmaceutical formulation, turning poorly soluble basic compounds into administrable drugs.[7]

pH-Dependent Solubility: A Quantitative Perspective

As the salt of a weak base, the aqueous solubility of this compound hydrochloride is intrinsically linked to the pH of the medium. In acidic conditions, the equilibrium heavily favors the protonated, water-soluble ammonium form. As the pH increases and becomes more alkaline, the compound is deprotonated, reverting to its less soluble free base form, which may precipitate out of solution.

This relationship is quantitatively described by the Henderson-Hasselbalch equation , adapted for an amine (a weak base) and its conjugate acid (the ammonium salt)[9][10][11]:

pH = pKa + log([R-NH₂] / [R-NH₃⁺])

Where:

-

pKa is the acid dissociation constant of the conjugate acid (R-NH₃⁺).

-

[R-NH₂] is the concentration of the neutral free base.

-

[R-NH₃⁺] is the concentration of the protonated, water-soluble ammonium cation.

This equation dictates that at a pH equal to the pKa, the compound will be 50% in its ionized form and 50% in its neutral form. At physiological pH (e.g., in the bloodstream at ~7.4), amines with a typical pKa around 10 are almost entirely in their protonated, soluble form.[10][11] Understanding this pH-solubility profile is mandated by regulatory bodies like the ICH for biopharmaceutical classification.[12][13]

Caption: pH-dependent equilibrium of the amine hydrochloride salt.

Chapter 2: Gold-Standard Methodologies for Solubility Assessment

The term "solubility" can be ambiguous without context. In drug development, we distinguish between two key types of measurements: thermodynamic and kinetic solubility. The choice of assay is dictated by the stage of research and the specific question being asked.[14]

Thermodynamic vs. Kinetic Solubility: A Strategic Choice

-

Thermodynamic Solubility (or Equilibrium Solubility) is the true, maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[15][16] It is measured using the solid, crystalline form of the compound and requires a sufficient incubation period (typically 24-48 hours) to ensure the system has reached a steady state.[17] This is the gold-standard measurement for lead optimization, pre-formulation, and regulatory submissions (e.g., for BCS classification).[14][17][18]

-

Kinetic Solubility is a high-throughput measure of how readily a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[19][20][21] The result is not a true equilibrium value but rather an assessment of the compound's tendency to remain in a supersaturated solution under specific, time-constrained conditions (e.g., 2 hours).[19] It is invaluable for early drug discovery to quickly flag compounds with potential solubility liabilities.[14]

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Detailed Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is aligned with the principles outlined in the ICH M9 guidelines for BCS-based biowaivers.[13][22] The shake-flask method is the universally accepted benchmark for determining equilibrium solubility.[17][23]

Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous buffers.

Materials:

-

This compound hydrochloride (solid powder)

-

Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

-

Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), and pH 7.4 (Phosphate Buffered Saline, PBS)

-

Orbital shaker with temperature control (set to 37 ± 1°C)

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or LC-MS/MS method for quantification

-

pH meter

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point is to add ~2 mg of solid to 1 mL of buffer.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (pH 1.2, 4.5, 6.8, or 7.4) to the vial. Prepare each condition in triplicate for statistical validity.[13][22]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to 37°C. Agitate continuously for 24 to 48 hours. This extended time is crucial to allow the dissolution process to reach true thermodynamic equilibrium.[17]

-

Phase Separation: After equilibration, remove the vials. Allow them to stand briefly to let heavy solids settle. To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter. This step must be performed carefully to avoid disturbing the solid pellet.

-

-

Sample Analysis: Immediately after separation, carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent for analysis. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method against a standard curve.

-

pH Verification: Measure the final pH of the remaining supernatant in each vial to confirm that the buffer capacity was sufficient and the pH did not drift during the experiment.[13][22]

Detailed Protocol: High-Throughput Kinetic Solubility

This protocol is a standard high-throughput screening (HTS) method used in early discovery.[20][21] It is designed for speed and relative comparison rather than absolute accuracy.

Objective: To rapidly assess the kinetic solubility of the compound in an aqueous buffer.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for compound storage, clear for reading)

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[20][24]

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer (e.g., 98 µL of PBS pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM) and final DMSO concentration (e.g., 2%). The rapid addition of aqueous buffer to the DMSO solution is what can induce precipitation.

-

Incubation: Seal the plate and place it on a plate shaker, agitating for 1.5 to 2 hours at room temperature.[19][20] This timeframe is a balance between allowing precipitation to occur and maintaining high throughput.

-

Detection (Nephelometry): Place the plate directly into a nephelometer to measure light scattering.[19][24][25] Higher readings indicate more significant precipitation and lower kinetic solubility.

-

Alternative Detection (UV Absorbance after Filtration): Alternatively, filter the contents of each well through a 96-well filter plate.[21][24] Measure the UV absorbance of the filtrate in a UV-compatible plate. Compare the absorbance to standards prepared in a DMSO/buffer mixture to calculate the concentration of the compound that remained in solution.[24]

Chapter 3: Data Presentation and Interpretation

Quantitative Solubility Data Summary

Effective data presentation is key to making informed decisions. The following tables summarize known and hypothetical solubility data for this compound hydrochloride.

Table 2: Experimentally Determined Solubility in Various Solvents

| Solvent | Solubility (mg/mL) | Solubility (mM) | Method / Conditions | Source |

|---|---|---|---|---|

| PBS (pH 7.2) | ≥ 10 mg/mL | ≥ 48.6 mM | Not specified | Cayman Chemical[26] |

| Ethanol | ≥ 10 mg/mL | ≥ 48.6 mM | Not specified | Cayman Chemical[26] |

| DMSO | ≥ 10 mg/mL | ≥ 48.6 mM | Not specified | Cayman Chemical[26] |

Note: The "≥" indicates the solubility is at least this value, but the upper limit was not determined in that experiment.

Table 3: Hypothetical Thermodynamic Solubility Profile in Aqueous Buffers at 37°C

| Aqueous Buffer | Expected Solubility Range (µg/mL) | Rationale |

|---|---|---|

| pH 1.2 | > 10,000 | Compound is fully protonated and highly soluble. |

| pH 4.5 | > 10,000 | Compound remains fully protonated and highly soluble. |

| pH 6.8 | > 10,000 | Compound is still predominantly protonated. |

| pH 7.4 | > 10,000 | Matches reported data in PBS; still largely protonated.[26] |

| pH 9.0 | 100 - 1,000 | As pH approaches the pKa, the less soluble free base begins to form. |

| pH 11.0 | < 100 | At pH > pKa, the compound is primarily the neutral free base with low intrinsic solubility. |

Building a Self-Validating System: Ensuring Trustworthy Data

To ensure the integrity of solubility data, every experiment must be a self-validating system.

-

Use of Controls: Include standard compounds with known low, medium, and high solubility in every assay run.[21] This validates that the assay can accurately distinguish between different solubility levels.

-

pH Measurement: For thermodynamic assays, always measure the pH of the buffer before the experiment and of the supernatant after the experiment. A significant pH shift indicates that the buffer capacity was exceeded, invalidating the result for that pH point.[13][22]

-

Demonstrate Compound Stability: The compound must be stable in the test media for the duration of the experiment. Analyze a sample of the supernatant at the end of the incubation for the presence of degradants. Per ICH guidelines, >10% degradation precludes a reliable solubility determination.[27]

-

Visual Inspection: Always visually inspect the vials or wells. For thermodynamic solubility, the presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

Conclusion

A thorough understanding of the solubility of this compound hydrochloride is not merely an academic exercise; it is a prerequisite for its successful application in drug development. As an amine hydrochloride salt, its solubility is fundamentally governed by the pH of its environment, a principle that can be leveraged during formulation.

This guide has provided the theoretical framework and practical, detailed protocols for both high-throughput kinetic screening and gold-standard thermodynamic equilibrium measurements. For early-stage discovery, the kinetic assay offers a rapid method to triage candidates. For later-stage development, the shake-flask thermodynamic method provides the accurate, reliable data required for formulation and regulatory filings. By employing these robust methodologies and embedding principles of self-validation into every experiment, researchers can generate high-quality, trustworthy data, enabling confident, data-driven decisions in the complex process of pharmaceutical development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

-

Guidechem. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.

-

protocols.io. In-vitro Thermodynamic Solubility. (2025).

-

Chemistry LibreTexts. 10.4: Biological Amines and the Henderson-Hasselbalch Equation. (2025).

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

Fiveable. Biological Amines and the Henderson–Hasselbalch Equation.

-

Benchchem. General Experimental Protocol for Determining Solubility.

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride.

-

Chemistry LibreTexts. 24.5: Biological Amines and the Henderson-Hasselbalch Equation. (2024).

-

OpenStax. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry.

-

Sugano, K. (2023). Summary of solubility measurement protocols of each company before harmonization.

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016).

-

Evotec. Thermodynamic Solubility Assay.

-

Chemistry LibreTexts. 24.5: Biological Amines and the Henderson-Hasselbalch Equation. (2024).

-

PharmaCompass. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.

-

Creative Biolabs. Solubility Assessment Service.

-

LGC Standards. This compound Hydrochloride.

-

Cayman Chemical. This compound (hydrochloride).

-

Slideshare. solubility experimental methods.pptx. (2018).

-

Al-Kassmy, J., & Barakat, A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

-